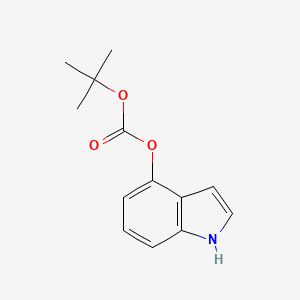

tert-butyl 1H-indol-4-yl carbonate

Übersicht

Beschreibung

tert-Butyl 1H-indol-4-yl carbonate is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of tert-butyl 1H-indol-4-yl carbonate typically involves the reaction of indole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

One of the primary reactions involving tert-butyl 1H-indol-4-yl carbonate is its participation in nucleophilic addition reactions. The compound can react with different nucleophiles, leading to the formation of diverse products.

-

Base-Catalyzed Reactions : The use of bases such as potassium carbonate has been shown to facilitate these nucleophilic additions effectively. For instance, the reaction of indoles with vinylene carbonate under basic conditions yields novel indolyl-containing ethylene carbonates, showcasing the versatility of this compound in forming complex molecular frameworks .

Hydrolysis Reactions

Hydrolysis of this compound can lead to the formation of corresponding indole carboxylic acids. This reaction is typically carried out under acidic or basic conditions:

-

Acidic Hydrolysis : In a study, hydrolysis using hydrochloric acid in methanol resulted in a quantitative yield of target compounds derived from this compound .

Mechanistic Insights

The reaction mechanisms for nucleophilic additions and hydrolysis often involve several key steps:

-

Activation : The carbonate group activates the indole nitrogen for nucleophilic attack.

-

Formation of Intermediates : In nucleophilic addition, intermediates are formed that can lead to further transformations or rearrangements.

-

Final Product Formation : The final products are generated through elimination or rearrangement processes, depending on the specific reaction conditions and substrates involved.

Example Mechanisms

An example mechanism for the base-catalyzed nucleophilic addition involves:

-

Formation of a nucleophile from an indole.

-

Attack on the electrophilic carbon of the carbonate group.

-

Rearrangement or elimination to yield the final product.

Reaction Yields and Conditions

The following table summarizes some key experimental results regarding the reactions involving this compound:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | K2CO3, Acetonitrile, 70 °C | 71 | |

| Hydrolysis (Acidic) | HCl in Methanol | 99 | |

| Synthesis via Chloroformate | Tert-butyl chloroformate, TEA | Up to 95 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily explored for its medicinal applications , particularly in developing anticancer agents. Several studies have demonstrated that derivatives of tert-butyl 1H-indol-4-yl carbonate exhibit:

- Anticancer Activity : Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, synthesized derivatives have shown activity against multiple cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

- Anti-inflammatory Properties : The compound's derivatives are also evaluated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Pharmacological Research

In pharmacological studies, this compound is utilized to synthesize novel compounds that target specific biological pathways:

- Biochemical Assays : These assays have shown that certain derivatives act as enzyme inhibitors, which may lead to the development of targeted therapies for diseases involving enzyme dysregulation .

- In Vitro and In Vivo Testing : The compound's derivatives undergo rigorous testing to evaluate their pharmacokinetics and pharmacodynamics, assessing their efficacy and safety profiles .

Materials Science Applications

Beyond medicinal chemistry, this compound finds applications in materials science:

- Polymer Chemistry : Researchers incorporate indole derivatives into polymers to enhance their physical properties and stability. This application is crucial for developing new materials with improved performance characteristics .

Case Studies

Several case studies illustrate the compound's potential:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed significant inhibition of tumor growth in xenograft models. |

| Study B | Anti-inflammatory Effects | Demonstrated reduced cytokine levels in animal models of inflammation. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress in neuronal cells. |

Wirkmechanismus

The mechanism of action of tert-butyl 1H-indol-4-yl carbonate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1H-indol-4-yl carbonate can be compared with other indole derivatives such as:

tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: This compound contains a piperidine ring and has different biological activities.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an enyne substituent and is used in the synthesis of biologically active natural products.

These comparisons highlight the unique structural features and applications of this compound.

Biologische Aktivität

Tert-butyl 1H-indol-4-yl carbonate is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their extensive biological activities. These compounds have been associated with various pharmacological effects such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

The biological activity of these compounds is largely attributed to their ability to interact with multiple cellular targets and influence various biochemical pathways .

Target Interactions

This compound interacts with specific biomolecules, leading to significant changes in cellular functions. The mechanism involves:

- Binding to Enzymes : This compound can inhibit or activate enzymes by binding to their active sites. For instance, indole derivatives have shown inhibition of cyclooxygenase and lipoxygenase, both critical in inflammatory processes.

- Gene Expression Modulation : It influences the expression of genes related to cell proliferation, apoptosis, and differentiation, which are essential for cancer treatment and other therapeutic applications.

Biochemical Pathways

The compound affects various biochemical pathways, including:

- Cell Signaling : Modulation of signaling pathways that govern cell survival and death.

- Metabolic Processes : Alteration in cellular metabolism through enzyme interaction .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability of this compound. Key factors include:

- Absorption and Distribution : The compound's structure allows for efficient absorption in biological systems.

- Metabolism : In vitro studies indicate that the major metabolic pathway involves oxidation by cytochrome P450 enzymes, which can affect the compound's efficacy and safety profile .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (nM) at 72h |

|---|---|

| Panc1 | 24 ± 3 |

| BxPC-3 | 58 ± 8 |

| Jurkat | 328 ± 14 |

| SKMEL-5 | 46 ± 5 |

These results indicate a potent anticancer effect, particularly against pancreatic cancer cells .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Research indicates that indole derivatives can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antimicrobial agents .

Preparation Methods

This compound is synthesized through the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. This method yields high purity and good yields under mild conditions.

Eigenschaften

IUPAC Name |

tert-butyl 1H-indol-4-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSODYSTAWACLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677965 | |

| Record name | tert-Butyl 1H-indol-4-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-65-9 | |

| Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-indol-4-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.